molecular formula C10H18 B165688 4-Decyne CAS No. 2384-86-3

4-Decyne

Cat. No. B165688
CAS RN: 2384-86-3
M. Wt: 138.25 g/mol
InChI Key: KVUNBQMRRNMQIZ-UHFFFAOYSA-N
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Description

4-Decyne is a natural product with the molecular formula C10H18 . It has a molecular weight of 138.2499 . The IUPAC Standard InChI for 4-Decyne is InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 .


Synthesis Analysis

Decyne, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .


Molecular Structure Analysis

The molecular structure of 4-Decyne is linear around the triple bond . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In terms of chemical reactions, 4-Decyne can undergo a reaction with hydrogen to form C10H22 . The enthalpy of this reaction is -269.4 ± 1.7 kJ/mol .


Physical And Chemical Properties Analysis

4-Decyne has a density of 0.8±0.1 g/cm3, a boiling point of 179.3±8.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 39.9±0.8 kJ/mol and a flash point of 52.3±12.6 °C . The index of refraction is 1.437 . It has 0 hydrogen bond acceptors and donors, and 6 freely rotating bonds .

Scientific Research Applications

.

  • Organic Synthesis : Decyne is often used as a starting material in organic synthesis for producing polymers, pharmaceuticals, and specialty chemicals . Thanks to its carbon-carbon triple bond, decyne can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .
  • Thermophysical Property Datafile : 4-Decyne could be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus . This would involve measuring various properties of 4-Decyne under different conditions and compiling this data into a file that can be used by the simulator to accurately model processes involving 4-Decyne .

  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : 4-Decyne could be used in studies of free radicals and their thermodynamics, particularly in relation to oxidation, combustion, and thermal cracking kinetics . This could involve studying how 4-Decyne reacts under these conditions and using this data to better understand these processes .

  • Quantum Tools for IR Spectra Interpretation : 4-Decyne could be used in the development of quantum tools for interpreting infrared (IR) spectra . This would involve using quantum mechanics to predict how 4-Decyne would interact with infrared light, and using this information to help interpret IR spectra .

  • Instant Access to Molecular Orbitals : 4-Decyne could be used in studies of molecular orbitals . This could involve using quantum mechanics to calculate the molecular orbitals of 4-Decyne, and using this information to better understand its chemical behavior .

  • Thermophysical Property Datafile : 4-Decyne could be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus . This would involve measuring various properties of 4-Decyne under different conditions and compiling this data into a file that can be used by the simulator to accurately model processes involving 4-Decyne .

  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : 4-Decyne could be used in studies of free radicals and their thermodynamics, particularly in relation to oxidation, combustion, and thermal cracking kinetics . This could involve studying how 4-Decyne reacts under these conditions and using this data to better understand these processes .

  • Quantum Tools for IR Spectra Interpretation : 4-Decyne could be used in the development of quantum tools for interpreting infrared (IR) spectra . This would involve using quantum mechanics to predict how 4-Decyne would interact with infrared light, and using this information to help interpret IR spectra .

  • Instant Access to Molecular Orbitals : 4-Decyne could be used in studies of molecular orbitals . This could involve using quantum mechanics to calculate the molecular orbitals of 4-Decyne, and using this information to better understand its chemical behavior .

Safety And Hazards

When handling 4-Decyne, it’s important to note that its vapors can be harmful if inhaled, and it can cause skin and eye irritation . Proper protective gear, including gloves and safety goggles, should always be used when working with 4-Decyne in a laboratory or industrial setting . It is also classified as a flammable liquid and vapour .

Future Directions

Research into the potential applications of 4-Decyne is ongoing. Given its versatility as a chemical reactant, it’s possible that future advancements in chemistry and materials science could lead to even more uses for this compound .

properties

IUPAC Name

dec-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUNBQMRRNMQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178544
Record name 4-Decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decyne

CAS RN

2384-86-3
Record name 4-Decyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Decyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
M Zaranek, J Robaszkiewicz, I Janica… - Catalysis …, 2020 - Elsevier
… As shown in the present study, the conversion of 4-decyne was much more efficient in the presence of silanol co-catalysts. The use of phenols 8 and 9 lead to poor catalytic activity …
Number of citations: 3 www.sciencedirect.com
V Janout, SL Regen - The Journal of Organic Chemistry, 1982 - ACS Publications
… Attempted hydration of internal acetylenes (eg, 4-decyne) with 1 afforded only unreacted … Also, while 4-decyne reacts more slowly than 1-heptyne, the selectivity is not nearly as great as …
Number of citations: 52 pubs.acs.org
M Zaranek, I Janica, J Robaszkiewicz, RM Gauvin… - hal.science
… As shown in the present study, the conversion of 4-decyne was much more efficient in the presence of silanol cocatalysts. The use of phenols 8 and 9 lead to poor catalytic activity under …
Number of citations: 2 hal.science
J RADELL, JW Connolly, LD Yuhas - The Journal of Organic …, 1961 - ACS Publications
… The relative stability of the inclusion compound of l-chloro-4-decyne (4.9A) is greater than that of l-chloro-4-nonyne (4.9A). The 1chloro-4-octyne (4.9A) resulted in the crystallization of …
Number of citations: 13 pubs.acs.org
SM Van der Kerk, ALM Van Eekeren… - Journal of …, 1980 - dspace.library.uu.nl
… derivative was confirmed by carrying out the boryiene addition reaction with 4-decyne [(n-propyl) (npentyl)acetylene] _ GC/MS examination of the products showed two peaks having …
Number of citations: 27 dspace.library.uu.nl
WJ Gensler, KW Pober, DM Solomon… - The Journal of Organic …, 1970 - ACS Publications
… similarly synthesized bystarting with l-chloro-4-decyne and proceeding through an analogous series of intermediates, all well characterized. The decarbonylation step in this series …
Number of citations: 3 pubs.acs.org
AFMICE CREAMS - SENSORY ANALYSIS, INSTRUMENTAL …, 2012 - search.proquest.com
… Heptanone, 4-decyne and … On the other hand, 2-heptanone, 4-decyne, and undecanone were only found in ice … However, there is no information available about 4-decyne as a flavor …
Number of citations: 3 search.proquest.com
M Genelot, NP Cheval, M Vitorino, E Berrier… - Chemical …, 2013 - pubs.rsc.org
… Cross-metathesis 34 of 4-decyne 4 and 1-phenyl-1-propyne 3 … , 45% of conversion is reached for 4-decyne as well as for 1-phenyl-1-… time becomes lower than that of 4-decyne, which is …
Number of citations: 24 pubs.rsc.org
S Rang, K Kuningas, A Orav, O Eisen - Journal of Chromatography A, 1976 - Elsevier
… ie, in agreement with the shift of the triple bond to the end of the molecule (only 4-decyne was eluted before 5-decyne on SQ and APL). On SQ and ApL this trend reflects the effect of …
Number of citations: 17 www.sciencedirect.com
K Kuningas, S Rang, T Kailas - Journal of Chromatography A, 1990 - Elsevier
A comparative study of the elution behaviour of C 8 C 14 n-alkenes and n-alkynes on OV-101, OV-17 and OV-225 was carried out. By means of the temperature and structure …
Number of citations: 16 www.sciencedirect.com

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